molecular formula C22H23F3N4O2 B593057 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide

Cat. No.: B593057
M. Wt: 432.4 g/mol
InChI Key: XAPVAKKLQGLNOY-UHFFFAOYSA-N
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Description

ML298, also known as 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride, is a selective inhibitor of phospholipase D2 (PLD2). It has shown significant potential in decreasing invasive migration in U87-MG glioblastoma cells without affecting cell viability .

Chemical Reactions Analysis

ML298 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML298 has a wide range of scientific research applications, including:

    Chemistry: It is used as a selective inhibitor in various chemical reactions to study the role of phospholipase D2.

    Biology: ML298 is used to investigate the biological pathways involving phospholipase D2, particularly in cancer research.

    Medicine: The compound has shown potential in reducing the invasive migration of glioblastoma cells, making it a promising candidate for cancer therapy.

    Industry: ML298 is used in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

ML298 exerts its effects by selectively inhibiting phospholipase D2 (PLD2) with an IC50 value of 355 nM. It does not affect PLD1 activity at concentrations up to 20 μM. The inhibition of PLD2 leads to a decrease in invasive migration of glioblastoma cells, which is a critical factor in cancer metastasis .

Comparison with Similar Compounds

ML298 is unique in its selective inhibition of PLD2. Similar compounds include:

    ML299: Another selective inhibitor of PLD2, but with different structural properties.

    VU0364739: A selective inhibitor of phospholipase D1 (PLD1).

    ML395: A dual inhibitor of PLD1 and PLD2.

The uniqueness of ML298 lies in its high selectivity for PLD2, making it a valuable tool for studying the specific role of this enzyme in various biological processes .

Biological Activity

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide, also known as ML298 hydrochloride, is a compound that has garnered interest due to its selective inhibition of phospholipase D2 (PLD2). This enzyme plays a significant role in various cellular processes, including cell migration and cancer progression. Understanding the biological activity of ML298 is crucial for its potential therapeutic applications.

  • Molecular Formula : C22H24ClF3N4O2
  • Molecular Weight : 468.9 g/mol
  • IUPAC Name : 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide hydrochloride
  • CAS Number : Not specified

ML298 selectively inhibits PLD2 with an IC50 value of approximately 355 nM, while showing significantly less activity against PLD1 (IC50 > 20,000 nM) . This selectivity is essential as PLD2 is implicated in promoting invasive behaviors in cancer cells.

Inhibition of Cell Migration

One of the primary biological activities of ML298 is its ability to decrease invasive migration in U87-MG glioblastoma cells without affecting cell viability. This characteristic makes it a potential candidate for therapeutic intervention in glioblastoma, a highly aggressive brain tumor .

Impact on Phosphatidic Acid Signaling

Phosphatidic acid (PA), produced by PLD activity, is a critical lipid second messenger involved in various signaling pathways. Aberrant PA signaling has been linked to several cancers. By inhibiting PLD2, ML298 may alter PA levels and subsequently affect downstream signaling pathways that promote tumor growth and metastasis .

Research Findings

StudyFindings
BenchChem StudyML298 demonstrated selective inhibition of PLD2 and reduced invasive migration in glioblastoma cell lines .
MDPI ResearchThe compound was synthesized and characterized, confirming its structure through NMR and mass spectrometry .
R&D Systems ReportHighlighted the compound's high purity (>98%) and its specific action against PLD2 compared to PLD1 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide?

  • Methodology : The compound is synthesized via multi-step reactions, including:

  • Spirocyclic Core Formation : Condensation of substituted benzaldehydes with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Amide Coupling : Reaction of the spirocyclic intermediate with 3,4-difluorobenzoyl chloride in anhydrous acetonitrile using potassium carbonate as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
    • Key Parameters : Reaction times (4–12 hours), temperature (70–100°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yield optimization .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for fluorinated aromatic protons (δ 6.8–7.4 ppm), spirocyclic NH (δ 8.1–8.3 ppm), and carbonyl groups (δ 170–175 ppm) .
  • ¹⁹F NMR : Distinct signals for 3,4-difluoro (δ -110 to -120 ppm) and 3-fluorophenyl (δ -115 ppm) substituents .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₂F₃N₃O₂: 478.17) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

  • Hypothesis Testing :

  • Enzymatic Assays : Compare inhibition of target enzymes (e.g., kinases) under standardized conditions (pH 7.4, 25°C) to rule out assay variability .
  • Cell-Based Studies : Use isogenic cell lines to isolate compound-specific effects from genetic background noise .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors like solvent polarity (DMSO vs. ethanol) impacting solubility and activity .

Q. What strategies optimize the synthesis yield of the spirocyclic intermediate?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary catalyst (e.g., acetic acid vs. p-toluenesulfonic acid), solvent polarity (ethanol vs. DMF), and reaction time .
  • Results : Ethanol with glacial acetic acid (5 drops/mol) yields 72% intermediate purity vs. 58% in DMF due to reduced side reactions .
    • Scale-Up Challenges : Pilot-scale reactions (>10 g) show 15% yield drop; address via inline IR monitoring to track intermediate formation .

Q. How does fluorination impact the compound’s pharmacokinetic profile?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : 3,4-Difluoro substitution increases logP by 0.8 vs. non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life (t₁/₂ = 4.2 hours in human microsomes vs. 1.8 hours for des-fluoro analogs) .

Q. Methodological Challenges

Q. What analytical approaches validate purity in the presence of fluorinated byproducts?

  • HPLC-DAD/FLD :

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 minutes).
  • Detection : FLD (λ_ex = 260 nm, λ_em = 320 nm) for fluorinated impurities (LOD = 0.05%) .
    • Challenges : Co-elution of difluoro and monofluoro analogs; resolve via UPLC-MS/MS with ion-pairing reagents .

Q. How to assess environmental fate using computational modeling?

  • QSPR Models : Predict biodegradation (e.g., BIOWIN v4.1) and ecotoxicity (ECOSAR):

  • Biodegradation Probability : 0.24 (persistent in aquatic systems) .
  • Ecotoxicity : LC₅₀ (Daphnia magna) = 2.1 mg/L, indicating moderate toxicity .
    • Validation : Compare with experimental OECD 301F data (28-day hydrolysis half-life = 42 days) .

Properties

IUPAC Name

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVAKKLQGLNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
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3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
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3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
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3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 5
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
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3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide

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